molecular formula C16H15F2NO6 B13726523 PB LC Acid

PB LC Acid

Cat. No.: B13726523
M. Wt: 355.29 g/mol
InChI Key: POZKTUBTYKXREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB LC Acid is a bright, blue-fluorescent dye that serves as a Pacific Blue™ equivalent, optimally excited by the 405 nm violet laser line with absorption/emission maxima at 410/455 nm . Its excitation and emission spectrum shows minimal overlap with green fluorophore emissions, making it an ideal choice for the first violet channel in multiplexed assays . Conjugates of this dye remain strongly fluorescent even at neutral pH . The compound features a medium-length, hydrophobic spacer arm (total length 22.4 angstroms) that provides adequate separation between the dye and its conjugation target . This dye is particularly valuable in developing advanced sensing platforms. Research demonstrates that liquid crystal (LC)-based sensors can transduce chemical and biological events into optical signals visible to the naked eye, enabling the detection of targets like heavy metal ions with high sensitivity . The unique properties of this compound facilitate its use in such innovative research applications, allowing scientists to build simple, low-cost, and portable sensors for various targets. This compound is supplied with a purity of ≥95% and is soluble in DMSO and DMF . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15F2NO6

Molecular Weight

355.29 g/mol

IUPAC Name

6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C16H15F2NO6/c17-10-7-8-6-9(16(24)25-14(8)12(18)13(10)22)15(23)19-5-3-1-2-4-11(20)21/h6-7,22H,1-5H2,(H,19,23)(H,20,21)

InChI Key

POZKTUBTYKXREF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Total Synthesis via Key Intermediates

One of the most comprehensive approaches to synthesizing PB LC Acid involves the use of intermediates analogous to those in lysergic acid synthesis, as described in advanced ergot alkaloid chemistry research. The process includes:

  • Formation of a tricyclic ketone intermediate through condensation reactions.
  • Introduction of nitrogen functionalities at specific ring positions via ketal intermediates.
  • Cyclization to form the tetracyclic or pentacyclic core structure.
  • Hydrolysis and oxidation steps to yield the target acid.

Key reaction parameters:

Step Reagents/Conditions Yield (%) Notes
Nitrile displacement Sodium cyanide in anhydrous liquid HCN - Conversion of -COOH to ester intermediate
Methanolysis and hydrolysis Acidic/basic hydrolysis - Formation of acid group
Catalytic dehydrogenation Raney catalyst with sodium arsenate - Oxidation of B-ring while preserving D-ring
Cyclization (Aryne cyclization) Potassium borohydride, sodium amide in refluxing ammonia 36 Stereoselective formation of Woodward intermediate

This method, based on Woodward and Baillarge group strategies, achieves final yields around 0.8% from commercial substrates but is notable for the structural complexity and purity of the product.

Alternative Synthesis Starting from Natural Amino Acids

An alternative route uses natural amino acids such as tryptophan as starting materials. This method involves:

  • Conversion of tryptophan derivatives into tricyclic ketones using reagents like acetic anhydride and aluminum chloride.
  • Formation of spiro-lactones and subsequent methylation and hydrobromination steps.
  • Multi-stage cyclization sequences to build pentacyclic lactone structures.
  • Final ester formation and dehydration to yield this compound analogs.

This approach benefits from the availability of natural precursors and mild oxidation conditions, producing mixtures of isomeric esters consistent with literature data.

Catalytic and Chemocatalytic Methods

Lead(II)-Catalyzed Conversion from Biomass

For this compound derivatives related to lactic acid structures, chemocatalytic conversion of cellulose in aqueous media using dilute lead(II) ions has been demonstrated as an efficient pathway. Key findings include:

  • Lead(II) ions significantly enhance the conversion of microcrystalline cellulose to lactic acid with yields up to 62% after 15 hours at 463 K.
  • The catalyst directs the reaction pathway favoring lactic acid formation over side products like hydroxymethylfurfural (HMF) and glucose.
  • Lactic acid itself acts as an autocatalyst, accelerating the reaction.
Substrate Catalyst Temperature (K) Time (h) Lactic Acid Yield (%)
Microcrystalline cellulose Pb(II) ions (dilute) 463 15 62
Cellulose (no catalyst) None 463 15 <10

This chemocatalytic method represents a sustainable approach to this compound-related compounds from renewable biomass.

Purification and Characterization

Purification of this compound typically involves chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and crystallization. Characterization includes:

  • Melting point determination.
  • Infrared (IR) and ultraviolet (UV) spectroscopy.
  • Mass spectrometry (MS).
  • Nuclear magnetic resonance (NMR) spectroscopy.
  • X-ray powder diffraction.

These techniques confirm the structural integrity and purity of the synthesized this compound, ensuring suitability for further application.

Comparative Data Table of Preparation Methods

Method Starting Material Key Steps Catalyst/Reagents Yield (%) Advantages Limitations
Woodward-type total synthesis Indole derivatives Ketal formation, cyclization, hydrolysis, dehydrogenation Raney catalyst, sodium arsenate ~0.8 High structural specificity Low overall yield
Baillarge aryne cyclization 5-Bromoisatin and methyl 6-methylnicotinate Aryne cyclization, reduction, acetylation Potassium borohydride, sodium amide 36 Stereoselective intermediate formation Moderate yield, complex steps
Tryptophan-based synthesis Natural amino acid (tryptophan) Ketone formation, spiro-lactone formation, methylation, cyclization Acetic anhydride, AlCl3, NaH, MeI Not specified Uses natural precursors, mild conditions Mixture of isomers produced
Pb(II)-catalyzed biomass conversion Cellulose Chemocatalytic conversion in aqueous media Dilute Pb(II) ions 60-70 Sustainable, high yield from biomass Requires high temperature, long reaction time

Chemical Reactions Analysis

PB LC Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions may involve the replacement of specific functional groups with others, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PB LC Acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and quantifying various analytes. In biology, it is employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules. In medicine, this compound is used in diagnostic assays and imaging techniques to detect specific biomarkers. In industry, it is utilized in the development of high-performance materials and sensors .

Mechanism of Action

The mechanism of action of PB LC Acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is due to the presence of conjugated double bonds in its molecular structure, which allows for the absorption and emission of photons. The molecular targets and pathways involved in its effects include various cellular components and biomolecules that interact with the dye, leading to fluorescence emission.

Comparison with Similar Compounds

Structural and Functional Analogues

Pacific Blue™
  • Similarities : Structurally identical to PB LC Acid, sharing identical excitation/emission profiles and spacer arm design .
  • Differences : this compound is explicitly optimized for LC applications, whereas Pacific Blue™ is a general-purpose dye.
Alexa Fluor 405
  • Excitation/Emission : 401/421 nm.
  • Advantages : Brighter fluorescence in acidic environments.
  • Limitations : Shorter Stokes shift (~20 nm vs. This compound’s 45 nm), increasing overlap risks in multicolor panels .
Fluorescein (FITC)
  • Excitation/Emission : 494/521 nm.
  • Role : Green-fluorescent marker; used in tandem with blue dyes like this compound.
  • Drawbacks : pH sensitivity (quenches below pH 6.5) and broad emission spectrum, limiting multiplexing efficiency .

Performance in LC and Electrophoresis

This compound outperforms traditional dyes in LC-MS due to:

  • Low Ionization Interference: Minimal background noise enhances signal-to-noise ratios in MS detection.
  • Hydrophobic Spacer: Reduces nonspecific binding in reverse-phase LC columns compared to shorter-spacer dyes (e.g., Cy5 variants) .

In capillary electrophoresis (CE), this compound’s stability under high voltage aligns with coatings like (PDADMAC/DS) used for protein separation, whereas Alexa Fluor 405 exhibits variable performance under similar conditions .

Data Table: Comparative Analysis of Fluorescent Dyes

Parameter This compound Pacific Blue™ Alexa Fluor 405 Fluorescein (FITC)
Excitation (nm) 410 410 401 494
Emission (nm) 455 455 421 521
Stokes Shift (nm) 45 45 20 27
pH Stability Neutral (6.5–8.0) Neutral (6.5–8.0) Broad (4.0–9.0) Sensitive (<6.5)
Spacer Arm (Å) 22.4 22.4 15.3 N/A
LC-MS Compatibility High Moderate Moderate Low

Q & A

Q. What are the standard analytical protocols for identifying and quantifying polyphenolic acids in PB extracts using LC-MS/MS?

Methodological Answer:

  • Chromatographic separation : Use an Atlantis T3 C18 column (2.1 × 150 mm, 5 µm) with a gradient of 5%–99% mobile phase B (acetonitrile/0.1% formic acid) over 15 minutes at 0.25 mL/min. Re-equilibrate with 99% B for 9 minutes followed by 1% B for 40 minutes .
  • Detection : Operate the ESI source in negative ion mode. Confirm polyphenol identities via retention time alignment and MS/MS fragmentation patterns of reference standards (e.g., gallic acid, chlorogenic acid) .
  • Quantitation : Apply a standard addition method to minimize matrix effects, validated with triplicate injections and calibration curves (R² > 0.99) .

Q. How can researchers ensure reproducibility in LC-MS/MS analysis of PB LC Acid across different laboratories?

Methodological Answer:

  • Instrument calibration : Regularly validate mass accuracy using reference standards (e.g., reserpine for MS tuning) and column performance with test mixtures .
  • Data normalization : Include internal standards (e.g., stable isotope-labeled analogs) to correct for signal drift .
  • Protocol harmonization : Share detailed supplementary materials, including instrument parameters, mobile phase preparation, and sample storage conditions, as recommended by the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing this compound extraction efficiency while minimizing confounding variables?

Methodological Answer:

  • Plackett-Burman (PB) design : Use a screening design to evaluate critical variables (e.g., solvent polarity, extraction time, temperature). For example, Table 1 in Optimization of Fermentation Conditions for Ethyl Caproate demonstrates variable selection and ANOVA-based statistical significance testing .
  • Response surface methodology (RSM) : After PB screening, apply central composite design (CCD) to model nonlinear relationships between variables and polyphenol yield .
  • Robustness testing : Introduce ±5% variations in method parameters (e.g., flow rate, gradient slope) to assess method resilience .

Q. How should researchers resolve contradictions in this compound bioactivity data across cell-based assays?

Methodological Answer:

  • Batch-to-batch variability : Quantify acid purity (e.g., via peptide content analysis for TFA removal <1%) and adjust concentrations using mass spectrometry-derived purity data .
  • Cell model validation : Include positive/negative controls (e.g., retinoic acid for hepatoma cell assays) and normalize bioactivity data to cell viability metrics .
  • Meta-analysis : Use tools like PRISMA guidelines to systematically compare data across studies, highlighting differences in extraction protocols or LC-MS/MS detection limits .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships of this compound in pharmacological studies?

Methodological Answer:

  • Nonparametric modeling : Apply Hill slope equations or four-parameter logistic curves to estimate EC50/IC50 values, validated via bootstrapping for confidence intervals .
  • Outlier detection : Use Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points, ensuring compliance with Reviews in Analytical Chemistry reproducibility standards .
  • Multivariate analysis : Perform PCA or PLS-DA to disentangle synergistic effects of this compound components in complex matrices .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between LC-MS/MS quantification and spectrophotometric assays for this compound?

Methodological Answer:

  • Method comparison : Use Bland-Altman plots to assess bias between techniques. For example, spectrophotometry may overestimate polyphenol content due to interfering chromophores .
  • Cross-validation : Spike recovery experiments (80%–120%) with known acid concentrations to validate LC-MS/MS accuracy .
  • Reporting standards : Follow Medicinal Chemistry Research guidelines to detail detection limits (LOD/LOQ), linearity ranges, and inter-day precision (RSD < 5%) in supplementary materials .

Q. What steps are critical for validating this compound stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS/MS peak area reduction (>10% indicates instability) .
  • Light sensitivity testing : Store aliquots in amber vs. clear vials; quantify UV-induced isomerization using MRM transitions specific to geometric isomers .
  • Data documentation : Adhere to Chemical Experiment and Data Analysis Reporting Guidelines by including raw chromatograms, degradation kinetics plots, and storage condition metadata .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance when replicating this compound studies from primary literature?

Methodological Answer:

  • Data transparency : Publish negative results and failed replication attempts in open-access repositories, as emphasized by Reviews in Analytical Chemistry .
  • Copyright adherence : Cite original methods using digital object identifiers (DOIs) and obtain permissions for reused figures, per Cambridge University Press guidelines .
  • Code sharing : Provide open-source scripts for LC-MS/MS data processing (e.g., Bruker DataAnalysis 4.1 workflows) to facilitate reproducibility .

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